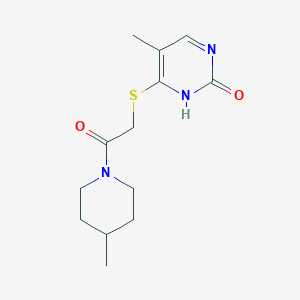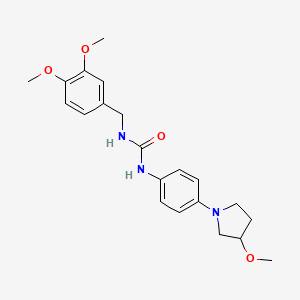
1-(3,4-Dimethoxybenzyl)-3-(4-(3-methoxypyrrolidin-1-yl)phenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dimethoxybenzyl)-3-(4-(3-methoxypyrrolidin-1-yl)phenyl)urea, also known as DM-PU, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. DM-PU is a urea derivative that possesses anti-inflammatory and anti-tumor properties.
Aplicaciones Científicas De Investigación
Synthesis and Analytical Applications
- Deuterium-Labeled Compounds for LC–MS Analysis : The synthesis of deuterium-labeled compounds, such as AR-A014418, which shares structural similarities with the specified compound, has been explored for use as internal standards in liquid chromatography–mass spectrometry (LC–MS) analysis. This facilitates drug absorption, distribution, and other pharmacokinetics studies, highlighting the compound's role in enhancing analytical accuracy and precision in biomedical research (Liang, Wang, Yan, & Wang, 2020).
Synthetic Chemistry Applications
- New Protecting Groups : The research into new oxidatively removable carboxy protecting groups, including studies on 2,6-Dimethoxybenzyl esters, demonstrates the compound's relevance in synthetic chemistry. Such studies provide insights into efficient methods for generating corresponding carboxylic acids, important for the synthesis of various organic molecules (Kim & Misco, 1985).
Biological Applications
- Biological Activity and Antiproliferative Effects : The diaryl ureas, with structural elements similar to the specified compound, are significant in medicinal chemistry for their antiproliferative activity against various cancer cell lines. These compounds have been designed and synthesized, showing significant effects in inhibiting the proliferation of cancer cells, pointing towards their potential as anticancer agents. The specific activities and potencies of these compounds are crucial for developing new therapeutic options (Feng et al., 2020).
Corrosion Inhibition
- Corrosion Inhibition Performance : Compounds featuring urea derivatives, similar to the specified chemical structure, have been evaluated as corrosion inhibitors for mild steel in acidic solutions. Their efficiency in forming protective layers on metal surfaces underscores their potential industrial application in protecting against corrosion, which is critical for the longevity and durability of metal structures (Mistry, Patel, Patel, & Jauhari, 2011).
Propiedades
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-[4-(3-methoxypyrrolidin-1-yl)phenyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4/c1-26-18-10-11-24(14-18)17-7-5-16(6-8-17)23-21(25)22-13-15-4-9-19(27-2)20(12-15)28-3/h4-9,12,18H,10-11,13-14H2,1-3H3,(H2,22,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZWBVUVCXZKDIO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)NC(=O)NCC3=CC(=C(C=C3)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethoxybenzyl)-3-(4-(3-methoxypyrrolidin-1-yl)phenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

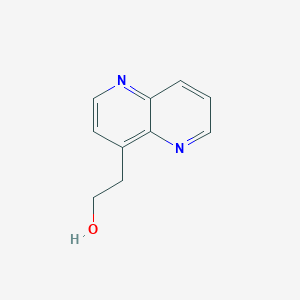
![2-(1-{3-[4-((1E)Prop-1-enyl)-2-methoxyphenoxy]propyl}benzimidazol-2-yl)propan-2-ol](/img/structure/B2387492.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2387494.png)
![3-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B2387496.png)

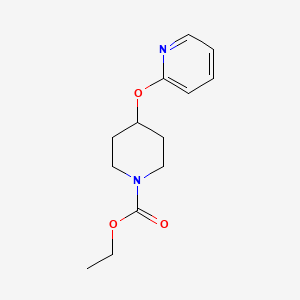
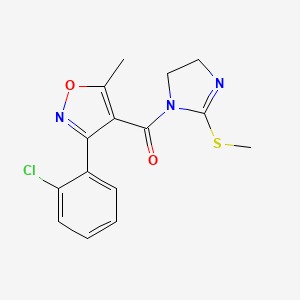
![4-methyl-N-[[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-3-nitrobenzamide](/img/structure/B2387504.png)
![4-(2-chlorophenyl)-6-(2-hydroxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2387505.png)
![Ethyl 3-[(4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2387508.png)

![2-({4-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyrimidin-2-yl}thio)-N-(2-fluoro-4-methylphenyl)acetamide](/img/structure/B2387511.png)
![(E)-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2387512.png)
